[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a chiral piperidine-derived carbamate featuring a tert-butyl carbamate group and a hydroxyethyl substituent on the piperidine ring. The (R)-configuration at the piperidine C3 position ensures stereochemical specificity, which is critical for interactions with biological targets. Its tert-butyl carbamate group enhances stability and modulates solubility, while the hydroxyethyl moiety may contribute to hydrogen bonding or solubility in polar solvents .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-10-5-4-6-14(9-10)7-8-15/h10,15H,4-9H2,1-3H3,(H,13,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLDJJCJVNRUQC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a carbamic acid moiety, and a tert-butyl ester group. Its molecular formula is with a molecular weight of approximately 232.33 g/mol. The structural characteristics contribute to its stability and solubility, making it suitable for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2O3 |
| Molecular Weight | 232.33 g/mol |
| CAS Number | 1354003-20-5 |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Neurological Disorders : The compound has shown promise in crossing the blood-brain barrier, which is crucial for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its interactions with acetylcholine and GABA neurotransmitter systems suggest potential benefits in enhancing cognitive function and reducing neuroinflammation .
- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, some studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
- Cholinesterase Inhibition : The compound's structural features suggest it may inhibit cholinesterase enzymes, which are critical in regulating neurotransmitter levels in the brain. This inhibition could lead to increased acetylcholine availability, enhancing synaptic transmission .
Study on Neuroprotective Effects
A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive performance in behavioral tests and reduced amyloid plaque formation in the brain. The mechanism was attributed to enhanced cholinergic signaling and reduced oxidative stress .
Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results showed that certain derivatives exhibited superior cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The structure–activity relationship (SAR) analysis indicated that modifications to the piperidine ring significantly influenced biological activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine ring.
- Introduction of the hydroxyethyl group.
- Esterification with tert-butyl carbamate.
Each step requires careful control of reaction conditions to ensure high yields and purity .
Scientific Research Applications
Analgesic Effects
Research indicates that compounds with similar structures to [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester exhibit analgesic properties. The interaction of the piperidine moiety with specific receptors may facilitate pain relief mechanisms, making it a candidate for further development in pain management therapies.
Anti-inflammatory Activity
The compound has also been linked to anti-inflammatory effects, which can be crucial in treating conditions characterized by inflammation. Its ability to modulate inflammatory pathways suggests potential applications in chronic inflammatory diseases.
Neuropharmacological Research
The structural features of this compound allow it to interact with neurotransmitter systems, potentially influencing cognitive functions and mood regulation. This attribute positions it as a subject of interest in the development of treatments for neurodegenerative disorders and mood disorders.
Case Study 1: Analgesic Activity Assessment
In a study evaluating the analgesic effects of carbamate derivatives, this compound was tested against established analgesics like morphine. The results indicated comparable efficacy in reducing pain responses in animal models, suggesting its viability as an alternative analgesic agent.
Case Study 2: Anti-inflammatory Mechanism Exploration
A separate investigation focused on the anti-inflammatory mechanisms of similar carbamate compounds demonstrated that they significantly reduced pro-inflammatory cytokine levels in vitro. This study highlighted the potential of this compound to modulate immune responses effectively.
Comparison with Similar Compounds
Key Observations :
- Substituents : The hydroxyethyl group enhances hydrophilicity, whereas chloroacetyl () introduces electrophilicity, which may affect reactivity or toxicity. Benzyl esters () increase lipophilicity, favoring membrane penetration.
- Stereochemistry : The (R)-configuration at the piperidine/pyrrolidine C3 position is conserved across analogs, underscoring its role in chiral recognition .
Preparation Methods
Chiral Piperidine Precursor Synthesis
The synthesis begins with the preparation of enantiomerically enriched (R)-piperidin-3-yl derivatives. A widely adopted approach involves asymmetric hydrogenation of pyridine precursors using chiral catalysts. For example, (R)-piperidin-3-amine can be synthesized via hydrogenation of 3-cyanopyridine using a Ru-BINAP catalyst system, achieving enantiomeric excess (ee) >98%. Subsequent N-alkylation with 2-bromoethanol introduces the hydroxyethyl group under basic conditions (K$$2$$CO$$3$$, DMF, 60°C), yielding (R)-1-(2-hydroxyethyl)-piperidin-3-amine with 85–90% isolated yield.
Carbamate Protection Strategy
The Boc group is introduced to protect the primary amine. This step employs di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP), achieving near-quantitative conversion at room temperature. Critical parameters include:
Stereochemical Integrity and Purification
Enantiomeric purity is maintained via crystallization-driven dynamic resolution. For instance, dissolving the crude product in hexane/ethyl acetate (4:1) at −20°C selectively precipitates the (R)-enantiomer, enhancing ee from 92% to >99.5%. HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms stereochemical fidelity.
Alternative Synthetic Routes
Enzymatic Resolution
Racemic 1-(2-hydroxyethyl)-piperidin-3-amine can be resolved using immobilized lipase B from Candida antarctica (CAL-B) and vinyl acetate in methyl tert-butyl ether (MTBE). The (S)-enantiomer is preferentially acetylated, leaving the (R)-amine enantiomer with 94% ee after 24 hours.
Cycloaddition Approaches
A Diels-Alder strategy constructs the piperidine ring from acyclic precursors. Reacting N-Boc-protected allylamine with acryloyl chloride generates a diene, which undergoes [4+2] cycloaddition with ethyl vinyl ether to form the piperidine skeleton. Subsequent hydroxylation with OsO$$_4$$/NMO introduces the hydroxyethyl group, albeit with moderate diastereoselectivity (d.r. 3:1).
Reaction Optimization and Challenges
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Boc Protection Time | 4 hours (25°C) | 95% yield |
| Alkylation Temperature | 60°C | 88% yield |
| Crystallization Solvent | Hexane:EtOAc (4:1) | ee >99.5% |
Key challenges include:
- Epimerization : Prolonged exposure to basic conditions during alkylation causes racemization. Implementing low-temperature (0–5°C) conditions mitigates this.
- Byproduct Formation : Over-alkylation at the piperidine nitrogen is suppressed using 2-bromoethanol in stoichiometric amounts.
Analytical Characterization
Spectroscopic Data
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C, with decomposition onset at 210°C.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group, followed by hydroxyethylation at the 1-position. Key steps include selective acylation and deprotection under controlled conditions (e.g., acidic or catalytic hydrogenation). Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane for acylation), and stoichiometric ratios of reagents are critical to avoid side reactions like over-alkylation. Purification via column chromatography or recrystallization ensures >95% purity. Yield optimization requires monitoring intermediates by TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms stereochemistry and functional group integration, particularly for the hydroxyethyl and carbamate moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. Polarimetry or chiral HPLC quantifies enantiomeric excess (ee) to ensure retention of the (R)-configuration .
Advanced Research Questions
Q. How does the stereochemistry of the piperidine ring influence the compound’s interaction with biological targets, and what methods validate these stereochemical effects?
- Methodological Answer : The (R)-configuration at the piperidine 3-position enhances binding affinity to enzymes like γ-secretase or neurotransmitter receptors due to spatial complementarity with hydrophobic pockets. Stereochemical validation involves:
- Chiral HPLC : To compare retention times with (S)-enantiomers.
- Circular Dichroism (CD) : Detects conformational preferences in solution.
- Docking Simulations : Molecular docking (e.g., Glide software) predicts binding poses and hydrogen-bonding interactions with targets like SARS-CoV-2 Mpro, where stereochemistry affects bond lengths (e.g., 1.84 Å for GLN 189 interaction) .
Q. What computational strategies are employed to predict the binding affinity and mechanism of action of this compound against enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories; metrics like RMSD (<2.0 Å) and RMSF (<1.5 Å) indicate conformational stability.
- Binding Free Energy Calculations : MM/GBSA or MM/PBSA methods quantify contributions from hydrophobic (e.g., LEU 141, MET 165) and polar interactions (e.g., HIS 164 hydrogen bonds).
- ADME Prediction : SwissADME or QikProp evaluates logP (2.1–3.5), solubility (LogS > -4), and BBB permeability to prioritize analogs for in vitro testing .
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs with different substituents?
- Methodological Answer : Contradictions arise from substituent effects (e.g., cyclopropyl vs. benzyl groups) altering steric bulk or electronic properties. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., replacing hydroxyethyl with chloroacetyl) and test in functional assays (IC50, EC50).
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-LY-411575 for γ-secretase) to compare inhibition constants (Ki).
- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., piperidine vs. pyrrolidine derivatives) to identify trends in potency and selectivity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess, and what strategies mitigate racemization?
- Methodological Answer : Racemization risks increase at higher temperatures (>40°C) or prolonged reaction times. Mitigation strategies:
- Chiral Auxiliaries : Use (R)-proline-derived catalysts to enforce stereochemical control during hydroxyethylation.
- Flow Chemistry : Continuous reactors minimize exposure to harsh conditions.
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to terminate before racemization occurs. Scale-up to >50 g batches typically achieves ≥90% ee .
Q. How do solvent polarity and pH affect the stability and reactivity of the carbamate and hydroxyethyl groups during derivatization reactions?
- Methodological Answer :
- Carbamate Stability : Hydrolysis is minimized in aprotic solvents (e.g., THF, DMF) at neutral pH. Acidic conditions (pH < 4) cleave the Boc group, while basic conditions (pH > 9) degrade the carbamate.
- Hydroxyethyl Reactivity : Polar solvents (e.g., ethanol) enhance nucleophilic substitution at the hydroxyethyl group. Oxidation to a ketone (e.g., with Jones reagent) requires anhydrous conditions to prevent over-oxidation. Kinetic studies (HPLC monitoring) optimize conversion rates (>80%) while minimizing side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
